molecular formula C25H23FN4O B11396791 4-fluoro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

4-fluoro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

Cat. No.: B11396791
M. Wt: 414.5 g/mol
InChI Key: TZERBKSHEIJEJO-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, anticancer, antiviral, and antiparasitic activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide typically involves the condensation of benzimidazole derivatives with appropriate amines and carboxylic acids. One common method involves the use of o-phenylenediamine and formic acid or aromatic aldehydes to construct the benzimidazole ring . The reaction conditions often include the use of catalysts such as Lewis acids and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and automated synthesis platforms. These methods ensure higher yields and purity while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions may result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

4-fluoro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins essential for the survival and proliferation of pathogens . The compound may also interact with DNA and RNA, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide stands out due to its unique structure, which combines the benzimidazole core with a tetrahydropyrazino ring and a fluorinated benzamide moiety. This unique combination enhances its pharmacological properties and makes it a valuable compound for research and development.

Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

4-fluoro-N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzamide

InChI

InChI=1S/C25H23FN4O/c1-17(18-5-3-2-4-6-18)29-13-14-30-23-12-11-21(15-22(23)28-24(30)16-29)27-25(31)19-7-9-20(26)10-8-19/h2-12,15,17H,13-14,16H2,1H3,(H,27,31)

InChI Key

TZERBKSHEIJEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)C5=CC=C(C=C5)F)C2

Origin of Product

United States

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